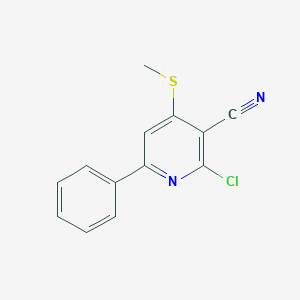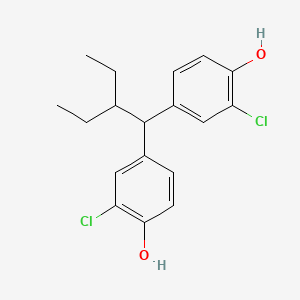
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- is a complex organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chlorine atom, a methylthio group, and a phenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of 3-pyridinecarbonitrile followed by the introduction of the methylthio and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and sulfoxides, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 2-Chloro-3-pyridinecarbonitrile
- 4-Pyridinecarbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-chloro-4-(methylthio)-6-phenyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91272-04-7 |
|---|---|
Fórmula molecular |
C13H9ClN2S |
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
2-chloro-4-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2S/c1-17-12-7-11(9-5-3-2-4-6-9)16-13(14)10(12)8-15/h2-7H,1H3 |
Clave InChI |
LHYLFUNWNYUKHB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)




![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
